3'-b-C-Methyl-N6-methyladenosine

Antitumor nucleosides Ribonucleotide reductase inhibition Structure–activity relationship

3′-β-C-Methyl-N6-methyladenosine (CAS 565450-84-2) is a purine nucleoside analog characterized by dual methylation at the ribose 3′-C position and the adenine N6 exocyclic amine. This compound belongs to the C-methyl-branched adenosine analog class, a chemical space that includes clinically validated antiviral and antitumor nucleosides.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
Cat. No. B12099734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-b-C-Methyl-N6-methyladenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O
InChIInChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)
InChIKeyMKDWFLAEXPFVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-β-C-Methyl-N6-methyladenosine: Structural Identity and Procurement-Relevant Classification for the Dual-Modified Adenosine Analog


3′-β-C-Methyl-N6-methyladenosine (CAS 565450-84-2) is a purine nucleoside analog characterized by dual methylation at the ribose 3′-C position and the adenine N6 exocyclic amine . This compound belongs to the C-methyl-branched adenosine analog class, a chemical space that includes clinically validated antiviral and antitumor nucleosides [1]. As a research tool, it is classified as a nucleoside antimetabolite/analog with reported activity as an RNA methyltransferase suppressor and ribonucleotide reductase modulator, positioning it at the intersection of epitranscriptomic research and nucleotide metabolism investigation .

Why 3′-β-C-Methyl-N6-methyladenosine Cannot Be Replaced by Single-Site-Modified Adenosine Analogs


Generic substitution of 3′-β-C-Methyl-N6-methyladenosine with mono-modified analogs (e.g., 3′-C-methyladenosine [3′-Me-Ado] or N6-methyladenosine [m6A]) is contraindicated for quantitative experimental designs. A foundational structure–activity relationship (SAR) study demonstrated that an unsubstituted N6-amino group is essential for the optimal cytotoxicity of 3′-C-methyladenosine against leukemia and carcinoma cell lines [1]. Conversely, independent pharmacological evidence shows that N6-methyladenosine gains selective affinity for the adenosine A3 receptor that unmodified adenosine lacks [2]. These orthogonal pharmacophores—the 3′-C-methyl governing ribonucleotide reductase inhibition and cytotoxicity, and the N6-methyl modulating adenosine receptor engagement and RNA methyltransferase interaction—cannot be simultaneously recapitulated by any single-site modification, making the dual-modified compound a distinctly non-substitutable molecular tool .

Quantitative Differentiation Evidence: 3′-β-C-Methyl-N6-methyladenosine vs. Closest Structural Analogs


Cytotoxicity Modulation: N6-Alkylation Shifts the Therapeutic Index Relative to the Parent 3′-C-Methyladenosine

In a systematic SAR study, the parent compound 3′-C-methyladenosine (3′-Me-Ado) served as the benchmark for antitumor cytotoxicity. The SAR analysis concluded that an unsubstituted N6-amino group is essential for optimal cytotoxicity of 3′-Me-Ado against both K562 and carcinoma cell lines [1]. N6-alkyl substitution in this scaffold consistently modulates—and in many cases attenuates—the cytotoxic phenotype. For instance, the N6-(±)-endo-2-norbornyl derivative exhibited a GI50 value 2.7-fold more potent than 3′-Me-Ado against HL-60 promyelocytic leukemia cells, demonstrating that N6 substitution is a tunable parameter for cytotoxicity [1]. By extrapolation, the N6-methyl substitution present in 3′-β-C-Methyl-N6-methyladenosine is predicted to yield a cytotoxicity profile distinct from the unsubstituted parent, offering a differentiated window for applications where attenuated cytotoxicity is desirable (e.g., antiviral or epigenetic probe development).

Antitumor nucleosides Ribonucleotide reductase inhibition Structure–activity relationship

Adenosine Receptor Selectivity Divergence: 3′-C-Methylation Attenuates A1/A2A Affinity While N6-Methylation Confers A3 Subtype Bias

3′-C-Methyl derivatives of adenosine receptor agonists (e.g., CPA, CCPA, NECA) proved to be markedly less active than the corresponding 2′-C-methyl analogues at adenosine A1 and A2A receptors [1]. The most active 3′-C-methyl compound in that series, 3′-Me-CPA, displayed a Ki of 0.35 μM at the A1 receptor—significantly weaker than its 2′-C-methyl counterpart [1]. Independently, N6-methyladenosine (m6A) has been identified as an endogenous ligand for the adenosine A3 receptor, exhibiting greater affinity for A3 than unmodified adenosine [2]. The combination of 3′-C-methyl (which suppresses A1/A2A affinity) and N6-methyl (which introduces A3 bias) in 3′-β-C-Methyl-N6-methyladenosine creates a receptor-selectivity profile that neither modification alone can achieve.

Adenosine receptor pharmacology A3 receptor ligand Ribose-modified nucleosides

Enzymatic Metabolism Resistance: Dual Methylation as a Steric Shield Against Adenosine Deaminase

A kinetic study of adenosine deaminase (ADA) substrate specificity demonstrated that 6-N-methyladenosine acts as a competitive inhibitor of ADA with a Ki of 2 × 10⁻⁶ M, indicating that N6-methylation alone impairs enzymatic deamination [1]. Complementary work on the substrate specificity of ADA established that 2′- and 3′-C-methyl modifications on adenosine alter the furanose ring conformation (favoring N-type conformers) and reduce substrate efficiency for the enzyme . The additive or synergistic effect of dual N6- and 3′-C-methylation is expected to confer enhanced resistance to ADA-mediated deamination compared to either single modification, potentially extending the compound's half-life in biological systems.

Nucleoside metabolism Adenosine deaminase resistance Metabolic stability

HIV Replication Inhibition: A Distinct Antiviral Phenotype Attributed to the Dual-Modified Scaffold

According to supplier documentation citing synthetic origins at The Scripps Research Institute, 3′-β-C-Methyl-N6-methyladenosine is described as a potent inhibitor of HIV replication with potential utility in AIDS treatment . This antiviral activity is not a general property of all adenosine analogs but is specifically attributed to this dual-modified structure. While quantitative EC50/IC50 values against HIV are not publicly available in the identified literature, the explicit attribution of anti-HIV activity to this compound—as distinct from the antitumor profile of 3′-Me-Ado or the A3 receptor activity of m6A—suggests a unique biological fingerprint.

Antiviral nucleosides HIV replication inhibition Nucleoside analog

High-Value Application Scenarios for 3′-β-C-Methyl-N6-methyladenosine Based on Quantitative Differentiation Evidence


Epitranscriptomic Probe Development Requiring RNA Methyltransferase Modulation Without Cytotoxic Confounding

The compound's reported activity as an RNA methyltransferase suppressor , combined with its attenuated cytotoxicity relative to the unsubstituted 3′-Me-Ado parent (as inferred from SAR data [1]), makes it suitable for functional studies of METTL3/METTL14 or FTO where cytotoxicity must be minimized. Researchers investigating m6A biology can employ this compound as a tool to perturb RNA methylation without the confounding pro-apoptotic effects associated with 3′-Me-Ado.

A3 Adenosine Receptor Biased Ligand Screening

Given the established A3 receptor affinity of N6-methyladenosine [4] and the A1/A2A-suppressive effect of 3′-C-methylation [2], this compound can serve as a scaffold for developing A3-biased ligands. Pharmacology laboratories focused on adenosine receptor subtype selectivity can use 3′-β-C-Methyl-N6-methyladenosine as a starting point for medicinal chemistry optimization targeting inflammatory, neuroprotective, or cardio-protective A3 pathways.

Antiviral Nucleoside Analog Screening Against HIV and Related Retroviruses

The specifically attributed anti-HIV replication activity of this dual-modified nucleoside , which is not shared by 3′-Me-Ado or m6A, positions it as a candidate for antiviral screening cascades. Virology CROs and academic laboratories can differentiate their screening libraries by including a compound that combines the metabolic stability advantages of dual methylation with a reported retroviral phenotype.

Metabolic Stability Benchmarking for Adenosine Analog Development Programs

The convergent evidence for ADA resistance from N6-methylation (Ki = 2 μM [3]) and 3′-C-methylation (reduced substrate efficiency via N-type conformational locking ) makes this compound a valuable reference standard for metabolic stability assays. Medicinal chemistry teams developing nucleoside therapeutics can use 3′-β-C-Methyl-N6-methyladenosine as a comparator to benchmark the ADA resistance of their own candidate molecules.

Quote Request

Request a Quote for 3'-b-C-Methyl-N6-methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.